molecular formula C19H24N4O3 B14278280 6-(Methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)hexan-1-ol CAS No. 126370-84-1

6-(Methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)hexan-1-ol

Cat. No.: B14278280
CAS No.: 126370-84-1
M. Wt: 356.4 g/mol
InChI Key: VRAQFUUCKQGHEQ-UHFFFAOYSA-N
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Description

6-(Methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)hexan-1-ol is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors. The compound also contains a hydroxyl group (-OH) attached to a hexane chain, making it an alcohol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)hexan-1-ol typically involves a multi-step process:

    Diazotization: The starting material, 4-nitroaniline, is diazotized using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with N-methyl-4-aminophenol in an alkaline medium to form the azo compound.

    Alkylation: The resulting azo compound is then alkylated with 6-bromo-1-hexanol under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The reactions would be carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.

Major Products

    Oxidation: Formation of 6-(Methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)hexan-1-one.

    Reduction: Formation of 6-(Methyl{4-[(E)-(4-aminophenyl)diazenyl]phenyl}amino)hexan-1-ol.

    Substitution: Formation of 6-(Methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)hexyl chloride or bromide.

Scientific Research Applications

6-(Methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)hexan-1-ol has several applications in scientific research:

    Chemistry: Used as a dye in various chemical reactions to track reaction progress.

    Biology: Employed in staining techniques to visualize cellular components under a microscope.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of colored polymers and plastics.

Mechanism of Action

The mechanism of action of 6-(Methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)hexan-1-ol involves its interaction with molecular targets through its functional groups:

    Hydroxyl Group: Can form hydrogen bonds with biological molecules, affecting their structure and function.

    Azo Group: Can undergo reduction to form amines, which can then interact with enzymes and other proteins.

    Nitro Group: Can be reduced to an amine, which can participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    6-(4-(p-tolyldiazenyl)phenoxy)hexyl methacrylate: Similar in structure but contains a methacrylate group instead of a hydroxyl group.

    4-[(E)-(4-nitrophenyl)diazenyl]phenol: Lacks the hexane chain and hydroxyl group.

Uniqueness

6-(Methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)hexan-1-ol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides both hydrophilic and hydrophobic properties, making it versatile in various environments.

Properties

CAS No.

126370-84-1

Molecular Formula

C19H24N4O3

Molecular Weight

356.4 g/mol

IUPAC Name

6-[N-methyl-4-[(4-nitrophenyl)diazenyl]anilino]hexan-1-ol

InChI

InChI=1S/C19H24N4O3/c1-22(14-4-2-3-5-15-24)18-10-6-16(7-11-18)20-21-17-8-12-19(13-9-17)23(25)26/h6-13,24H,2-5,14-15H2,1H3

InChI Key

VRAQFUUCKQGHEQ-UHFFFAOYSA-N

Canonical SMILES

CN(CCCCCCO)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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